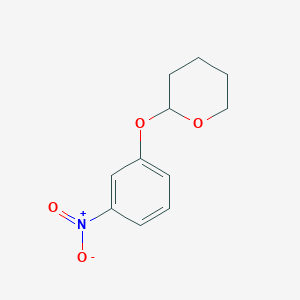

2-(3-Nitrophenoxy)tetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

CAS No. |

28659-20-3 |

|---|---|

Molecular Formula |

C11H13NO4 |

Molecular Weight |

223.22 g/mol |

IUPAC Name |

2-(3-nitrophenoxy)oxane |

InChI |

InChI=1S/C11H13NO4/c13-12(14)9-4-3-5-10(8-9)16-11-6-1-2-7-15-11/h3-5,8,11H,1-2,6-7H2 |

InChI Key |

HFVCSRUCFXZPPX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCOC(C1)OC2=CC=CC(=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

Solubility profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in organic solvents

An In-depth Technical Guide to the Solubility Profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

The solubility of an active pharmaceutical ingredient (API) or key intermediate in various organic solvents is a cornerstone of pharmaceutical development and process chemistry. It governs critical processes such as reaction kinetics, purification, crystallization, and formulation. This technical guide provides a comprehensive examination of the solubility profile of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, a molecule of interest in synthetic chemistry. Due to the scarcity of published empirical data for this specific compound, this guide synthesizes foundational solubility principles, predictive models, and established experimental protocols to provide researchers with a robust framework for its handling and application. We will delve into the theoretical underpinnings of solubility, provide a field-proven experimental workflow for its determination, and present a predicted solubility profile based on solvent-solute interactions.

Introduction: The Critical Role of Solubility

In the landscape of drug discovery and chemical synthesis, understanding a compound's solubility is not merely a preliminary step but a critical factor that dictates the feasibility and efficiency of the entire workflow.[1][2] From ensuring homogeneity in a reaction vessel to achieving optimal yield and purity in crystallization, the interaction between a solute and a solvent is paramount.[3] 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, with its distinct functional groups—a polar nitro group, an ether linkage, an aromatic ring, and a non-polar tetrahydropyran moiety—presents an interesting case study in solubility. Its amphiphilic nature suggests a nuanced solubility profile that is highly dependent on the choice of solvent. This guide aims to elucidate this profile through a combination of theoretical analysis and practical, validated experimental methodology.

Physicochemical Characterization of the Solute

To predict how 2-(3-Nitrophenoxy)tetrahydro-2H-pyran behaves in different solvents, we must first understand its molecular structure and inherent properties.

-

Molecular Structure:

-

Aromatic Nitro Group: The 3-nitrophenyl group is a key feature, imparting significant polarity through the strong dipole moment of the nitro (-NO2) group.

-

Ether Linkage: The phenoxy-pyran ether bond (-O-) provides a site for potential hydrogen bond acceptance and contributes to the molecule's polarity.

-

Tetrahydro-2H-pyran (THP) Ring: This saturated heterocyclic portion is largely non-polar and aliphatic in character.

-

-

Predicted Properties:

-

Polarity: The molecule possesses both polar (nitro, ether) and non-polar (phenyl, THP) regions, making its overall polarity moderate.

-

Hydrogen Bonding: It can act as a hydrogen bond acceptor at the oxygen atoms of the ether and nitro groups but lacks a hydrogen bond donor.

-

Physical State: Likely a solid at room temperature, a common characteristic for nitrophenyl derivatives.[4]

-

This structural duality is the primary driver of its solubility behavior, which can be rationalized by the foundational principle of "like dissolves like."[5][6] This adage suggests that substances with similar intermolecular forces are more likely to be miscible.

Theoretical Framework: Predicting Solubility

While empirical testing is the gold standard, theoretical models provide a predictive framework that saves time and resources.

Intermolecular Forces and Polarity

The dissolution process is an energy balance of breaking solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

-

Polar Solvents: Solvents like ethanol or acetone will interact favorably with the polar nitrophenyl and ether parts of the molecule through dipole-dipole forces.[7]

-

Non-polar Solvents: Non-polar solvents like hexane will interact primarily through weaker London dispersion forces with the non-polar THP and phenyl rings, but will poorly solvate the polar functionalities, leading to lower expected solubility.[8]

Hansen Solubility Parameters (HSP)

A more quantitative approach is the use of Hansen Solubility Parameters (HSP), which deconstruct the total cohesive energy of a substance into three components:

-

δd: Energy from dispersion forces.

-

δp: Energy from polar (dipole-dipole) forces.

-

δh: Energy from hydrogen bonding.

The principle states that substances with similar HSP values are likely to be miscible.[9][10][11] To achieve good solubility, the HSP values (δd, δp, δh) of the solvent should closely match those of the solute, minimizing the difference in their cohesive energies.

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the Shake-Flask method.[12] It is considered the "gold standard" and involves creating a saturated solution and measuring the concentration of the dissolved solute.

Step-by-Step Methodology

-

Preparation of Saturated Solution:

-

Add an excess amount of solid 2-(3-Nitrophenoxy)tetrahydro-2H-pyran to a series of vials, each containing a precisely known volume or mass of a selected organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.[12]

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a shaker or agitator within a temperature-controlled incubator (e.g., 25 °C).

-

Agitate the mixtures for a predetermined period (typically 24 to 72 hours) to ensure that thermodynamic equilibrium is reached.[12][13] The time required may vary depending on the compound and solvent system.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant should be filtered through a chemically inert filter (e.g., 0.22 µm PTFE) or centrifuged at high speed.[14]

-

-

Quantification:

-

Accurately dilute the clear, saturated filtrate with a suitable solvent to bring the concentration within the linear range of the analytical instrument.

-

Analyze the concentration of the solute using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis Spectrophotometry, by comparing the response to a calibration curve prepared with known concentrations of the compound.[12][15]

-

-

Calculation:

-

Calculate the solubility from the measured concentration, accounting for the dilution factor. The result is typically expressed in units of mg/mL, g/L, or mol/L.

-

Experimental Workflow Diagram

Caption: Workflow for the Shake-Flask solubility determination method.

Predicted Solubility Profile and Discussion

Based on the principles of intermolecular forces, the following table summarizes the predicted solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran in a range of common organic solvents. These predictions serve as a well-founded hypothesis to be confirmed by the experimental protocol described above.

| Solvent | Solvent Class | Key Intermolecular Forces | Predicted Solubility | Rationale |

| Hexane | Non-polar Aliphatic | Dispersion | Low | Poor interaction between the non-polar solvent and the polar nitro-ether functionalities of the solute.[5] |

| Toluene | Non-polar Aromatic | Dispersion, π-π stacking | Moderate | The aromatic ring of toluene can interact favorably with the nitrophenyl ring of the solute via π-π stacking. |

| Dichloromethane | Aprotic Polar | Dispersion, Dipole-dipole | High | The solvent's dipole can effectively solvate the polar regions of the solute without disrupting strong solvent-solvent bonds. |

| Acetone | Aprotic Polar | Dispersion, Dipole-dipole | High | Strong dipole-dipole interactions between acetone's carbonyl group and the solute's nitro and ether groups. |

| Ethanol | Protic Polar | Dispersion, Dipole-dipole, H-bonding | High | Acts as both an H-bond donor and acceptor, interacting well with the solute's H-bond accepting sites. |

| Methanol | Protic Polar | Dispersion, Dipole-dipole, H-bonding | Moderate-High | Similar to ethanol but its higher polarity may lead to slightly less favorable interaction with the non-polar parts of the solute. |

| Water | Protic Polar | Hydrogen bonding network | Very Low | The large, non-polar regions of the solute would disrupt the strong, cohesive hydrogen-bonding network of water, making dissolution energetically unfavorable. |

Relationship Between Solvent Polarity and Solubility

The predicted trend suggests that the solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran is not a simple linear function of solvent polarity. Instead, optimal solubility is expected in solvents of intermediate to high polarity that can effectively solvate both the polar and non-polar moieties of the molecule. Solvents that are too non-polar fail to interact with the polar groups, while highly polar, structured solvents like water cannot accommodate the non-polar parts.

Caption: Predicted solubility trend versus solvent polarity.

Conclusion and Future Work

This guide establishes a robust theoretical and practical framework for understanding the solubility of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. The analysis of its molecular structure predicts a nuanced solubility profile, with optimal solubility expected in moderately to highly polar organic solvents capable of both dipole-dipole interactions and accommodating non-polar regions. A detailed, step-by-step protocol for the industry-standard Shake-Flask method has been provided to enable researchers to obtain precise, empirical solubility data. The logical next step is the execution of this experimental protocol to validate the predicted profile and generate quantitative data. This information will be invaluable for optimizing reaction conditions, developing purification and crystallization procedures, and advancing the use of this compound in pharmaceutical and chemical research.

References

- Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences.

- Improved Solubility Predictions in scCO 2 Using Thermodynamics-Informed Machine Learning Models.

- Hansen solubility parameter – Knowledge and References. Taylor & Francis.

- 3.2 Solubility – Introductory Organic Chemistry.

- Solubility of Organic Compounds. University of Calgary.

- Solvent polarity Definition. Fiveable.

- MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io.

- Shake-Flask Solubility Assay. Enamine.

- Solubility of organic compounds (video). Khan Academy.

- Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Accurately predicting solubility curves via a thermodynamic cycle, machine learning, and solvent ensembles. ChemRxiv.

- Hansen solubility parameter. Wikipedia.

- Hansen Solubility Parameters Applied to the Extraction of Phytochemicals. PMC - NIH.

- solubility experimental methods.pptx. SlideShare.

- 2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol. Sigma-Aldrich.

- (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)

- A Comprehensive Technical Guide to the Solubility of 3,4-Dihydro-2H-pyran in Organic Solvents. Benchchem.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. (2R,3S,4S,5R,6S)-2-(Acetoxymethyl)-6-(4-(hydroxymethyl)-2-nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate | 290298-12-3 [sigmaaldrich.com]

- 5. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 6. Khan Academy [khanacademy.org]

- 7. fiveable.me [fiveable.me]

- 8. Effects of polar and nonpolar groups on the solubility of organic compounds in soil organic matter [pubs.usgs.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 11. Hansen Solubility Parameters Applied to the Extraction of Phytochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 13. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 14. protocols.io [protocols.io]

- 15. solubility experimental methods.pptx [slideshare.net]

Thermodynamic Stability and Kinetic Profiling of THP-Protected 3-Nitrophenol Derivatives

A Technical Whitepaper for Drug Development Professionals

Executive Summary

In complex multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the strategic selection of protecting groups dictates the overall yield and scalability of the route. The tetrahydropyranyl (THP) ether is a ubiquitous protecting group for alcohols and phenols due to its robust stability against strongly basic conditions, organometallic reagents, and metal hydrides[1]. However, when applied to electron-deficient phenols such as 3-nitrophenol, the thermodynamic stability and kinetic cleavage profile of the resulting THP acetal are fundamentally altered.

As a Senior Application Scientist, I frequently observe synthetic routes fail because the thermodynamic envelope of electron-deficient THP ethers is misunderstood. This whitepaper provides an in-depth analysis of the thermodynamic behavior of THP-protected 3-nitrophenol derivatives, offering researchers field-proven insights and self-validating protocols to master this specific chemical space.

Mechanistic Foundations: The THP-Acetal System

The protection of a hydroxyl group via 3,4-dihydro-2H-pyran (DHP) yields an acetal (often referred to as a "double-ether")[2]. Unlike standard aliphatic ethers, acetals are thermodynamically stable under basic conditions but become highly labile in the presence of Brønsted or Lewis acids[3].

The deprotection mechanism is an equilibrium-driven process initiated by the protonation of the ether oxygen. This is followed by the rate-limiting cleavage of the C-O bond, generating a resonance-stabilized oxocarbenium ion and liberating the free alcohol or phenol[3]. Subsequent nucleophilic attack by water or an alcoholic solvent on the oxocarbenium ion yields 2-hydroxytetrahydropyran, which tautomerizes to 5-hydroxypentanal, driving the equilibrium forward[3],[4].

Mechanistic pathway of acid-catalyzed THP deprotection of 3-nitrophenol.

Electronic Perturbations: The 3-Nitrophenol Anomaly

The thermodynamic stability of a THP ether is inversely proportional to the leaving group ability of the parent hydroxyl compound.

Causality of Instability: 3-Nitrophenol possesses a pKa of 8.33, significantly lower than that of unsubstituted phenol (pKa 9.95) or aliphatic alcohols (pKa ~16). The meta-nitro group exerts a strong electron-withdrawing inductive effect (-I), which stabilizes the resulting phenoxide anion. Because 3-nitrophenoxide is an excellent leaving group, the activation energy required to cleave the C-O bond during acid-catalyzed hydrolysis is drastically reduced. Consequently, the THP ether of 3-nitrophenol is thermodynamically less stable in acidic media and exhibits a highly accelerated kinetic cleavage profile compared to its aliphatic counterparts.

Quantitative Data: Thermodynamic & Kinetic Profiling

To optimize reaction conditions, it is critical to quantify these electronic effects. The following table summarizes the comparative stability profiles, demonstrating why standard deprotection times must be aggressively truncated when handling nitrophenol derivatives.

| Substrate | pKa of Parent Hydroxyl | Relative Acid-Catalyzed Cleavage Rate | Thermodynamic Stability (Acidic Media) | Recommended Deprotection Time (Amberlyst-15, MeOH) |

| Aliphatic THP Ether (e.g., Ethanol) | ~16.0 | 1x (Baseline) | High | 2 - 4 hours |

| Phenol THP Ether | 9.95 | ~50x | Moderate | 45 - 60 minutes |

| 3-Nitrophenol THP Ether | 8.33 | ~800x | Low | 10 - 15 minutes |

| 4-Nitrophenol THP Ether | 7.15 | >2000x | Very Low | < 5 minutes |

Self-Validating Experimental Protocols

To ensure high fidelity in API synthesis, protocols must be self-validating—meaning the system itself provides physical or chemical proof of completion and prevents reversible side-reactions.

Protocol A: Synthesis of THP-Protected 3-Nitrophenol

Causality: We utilize Pyridinium p-toluenesulfonate (PPTS) rather than p-Toluenesulfonic acid (TsOH). The mild acidity of PPTS prevents the premature degradation of the highly sensitive product, shifting the thermodynamic equilibrium entirely toward the protected acetal[2].

-

Dissolution: Dissolve 10.0 mmol of 3-nitrophenol in 25 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere.

-

Reagent Addition: Add 15.0 mmol (1.5 equiv) of 3,4-dihydro-2H-pyran (DHP), followed by 1.0 mmol (0.1 equiv) of PPTS.

-

Monitoring (Validation Step 1): Stir at ambient temperature. Monitor via TLC (Hexanes:EtOAc 8:2). The reaction validates its forward progress by the complete disappearance of the highly UV-active 3-nitrophenol spot (typically within 2 hours).

-

Quenching (Validation Step 2): Add 15 mL of saturated aqueous NaHCO3. Causality: Neutralizing the acid catalyst instantly freezes the equilibrium, preventing any reverse hydrolysis during the workup.

-

Isolation: Extract with DCM, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the THP ether.

Protocol B: Controlled Deprotection via Solid-Supported Acid

Causality: For electron-deficient phenols, homogeneous acids make the workup perilous. We employ Amberlyst-15, a solid-supported macroreticular sulfonic acid resin[3]. Alternatively, green heterogeneous catalysts like Zeolite H-beta can be utilized for highly efficient, scalable deprotections[5],[6]. This allows for instantaneous termination of the reaction via simple filtration, bypassing the need for an aqueous basic quench that could ionize the liberated 3-nitrophenol and cause emulsion issues.

-

Suspension: Dissolve 5.0 mmol of the THP-protected 3-nitrophenol in 15 mL of HPLC-grade methanol. Add 10% by weight of Amberlyst-15 resin[3].

-

Reaction: Stir gently at room temperature.

-

Monitoring: Due to the lowered pKa of 3-nitrophenol, cleavage is rapid. Check TLC at exactly 10 minutes.

-

Filtration (Validation Step): Once the starting material is consumed, immediately filter the mixture through a sintered glass funnel to remove the Amberlyst-15 resin[3]. Causality: Physical removal of the catalyst permanently halts the reaction mechanism, validating the stability of the isolated product.

-

Concentration: Evaporate the methanol under reduced pressure to isolate pure 3-nitrophenol.

Self-validating experimental workflow for rapid THP ether deprotection.

Strategic Applications in Drug Development

Understanding the thermodynamic fragility of the THP-3-nitrophenol linkage under acidic conditions is a powerful tool. In drug development, this differential stability allows for orthogonal deprotection strategies. For instance, a molecule containing both an aliphatic THP ether and a 3-nitrophenol THP ether can be subjected to highly controlled, mildly acidic conditions (e.g., pH 5.5 buffer) to selectively unmask the nitrophenol while leaving the aliphatic ether intact. Furthermore, the absolute stability of this group to basic conditions makes it an ideal masking agent during strong nucleophilic attacks, such as Grignard additions or palladium-catalyzed cross-coupling reactions[1].

References

-

Title: Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents Source: PMC - NIH URL: [Link]

-

Title: Tetrahydropyranyl Ethers Source: Organic Chemistry Portal URL: [Link]

-

Title: THP Protecting Group: THP Protection & Deprotection Mechanism Source: Total Synthesis URL: [Link]

-

Title: What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester? Source: Stack Exchange URL: [Link]

-

Title: Zeolite H-beta: an Efficient and Recyclable Catalyst for the Tetrahydropyranylation of Alcohols and Phenols Source: Organic Chemistry Portal URL: [Link]

Sources

- 1. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 2. total-synthesis.com [total-synthesis.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Zeolite H-beta: an Efficient and Recyclable Catalyst for the Tetrahydropyranylation of Alcohols and Phenols, and the Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]

Advanced Methodologies in the Tetrahydropyranylation of 3-Nitrophenol: A Technical Whitepaper

Executive Summary

The protection of phenolic hydroxyl groups is a foundational operation in multi-step organic synthesis and drug development. For electron-deficient substrates like 3-nitrophenol, the formation of a tetrahydropyranyl (THP) ether using 3,4-dihydro-2H-pyran (DHP) presents unique mechanistic challenges. This whitepaper provides an in-depth analysis of the causality behind catalyst selection, thermodynamic considerations, and a self-validating experimental workflow designed to ensure high-yield protection of 3-nitrophenol.

Mechanistic Causality: Overcoming Nucleophilic Deactivation

In the realm of protecting group chemistry, the THP ether is highly valued for its stability under strongly basic conditions, its resistance to nucleophilic attack, and its orthogonal cleavage profile[1]. However, the efficiency of THP protection is strictly dictated by the electronic nature of the substrate[2].

3-Nitrophenol is a significantly poorer nucleophile than unsubstituted phenol or aliphatic alcohols. The nitro group at the meta position exerts a strong inductive electron-withdrawing effect (-I). While it does not participate in direct resonance delocalization of the phenoxide lone pairs (unlike ortho or para substitutions), the inductive pull substantially decreases the electron density on the phenolic oxygen[3].

To overcome this nucleophilic deactivation, the electrophilic partner—DHP—must be aggressively activated. The reaction proceeds via an acid-catalyzed electrophilic addition. The acid catalyst protonates the enol ether double bond of DHP, generating a highly reactive, resonance-stabilized oxocarbenium ion. Only when this highly electrophilic species is formed can the deactivated 3-nitrophenol successfully attack the intermediate to yield the corresponding THP ether.

Fig 1: Acid-catalyzed electrophilic addition mechanism for THP ether formation.

Catalyst Landscape and Quantitative Analysis

The choice of catalyst directly dictates the reaction kinetics and the purity profile of the 3-nitrophenol THP ether. Historically, Brønsted acids like p-toluenesulfonic acid (pTSA) or pyridinium p-toluenesulfonate (PPTS) have been the standard[1]. However, modern synthetic protocols have shifted towards Lewis acids and heterogeneous catalysts to minimize side reactions, avoid aqueous acidic workups that can prematurely cleave the THP group, and improve environmental sustainability.

The table below synthesizes quantitative data from recent literature regarding the tetrahydropyranylation of deactivated phenols (including 3-nitrophenol and its analogs) across various catalytic systems.

Table 1: Comparative Catalyst Efficacy for Phenol Tetrahydropyranylation

| Catalyst System | Loading (mol %) | Solvent | Temp (°C) | Time (min) | Yield (%) | Ref |

| PPTS (Standard Brønsted) | 10 | DCM | 25 | 180 - 240 | 82 - 85 | [1] |

| Fe₂(SO₄)₃·xH₂O (Heterogeneous) | 5 | Solvent-free | 25 | 45 | 92 | [4] |

| 2,4,6-Trichloro[1,3,5]triazine | 10 | Acetonitrile | 25 | 20 - 30 | 90 - 95 | [5] |

| PdCl₂(MeCN)₂ (Lewis Acid) | 2 | THF | 25 | 60 | 94 | [6] |

Causality Note: Heterogeneous and Lewis acid catalysts (e.g., Fe₂(SO₄)₃ and PdCl₂(MeCN)₂) often outperform traditional Brønsted acids because they provide localized, high-density electrophilic activation of DHP without lowering the bulk pH of the solution. This prevents the acid-catalyzed degradation of the newly formed THP ether, pushing the equilibrium toward the product[4],[6].

Self-Validating Experimental Protocol

To ensure reproducibility, the following protocol is designed as a self-validating system. Each step includes specific observable metrics to confirm success before proceeding.

Materials Required:

-

3-Nitrophenol (1.0 equiv, rigorously dried)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, freshly distilled)

-

Pyridinium p-toluenesulfonate (PPTS) (0.1 equiv)

-

Anhydrous Dichloromethane (DCM)

-

Saturated aqueous NaHCO₃

Step-by-Step Methodology:

-

Reagent Preparation & Initiation:

-

Action: Dissolve 3-nitrophenol (10 mmol) in 20 mL of anhydrous DCM under an inert argon atmosphere. Add DHP (15 mmol) via syringe.

-

Causality: An excess of DHP is required to drive the equilibrium forward, as the formation of the oxocarbenium ion is reversible.

-

-

Catalyst Addition:

-

Action: Add PPTS (1 mmol) in one portion. Stir the reaction mixture at room temperature (20-25 °C).

-

Validation: The solution may exhibit a slight color change. The reaction is mildly exothermic; ensure the temperature does not exceed 25 °C to prevent DHP polymerization.

-

-

In-Process Monitoring (TLC Validation):

-

Action: After 2 hours, sample the reaction. Run a Thin Layer Chromatography (TLC) plate using Hexane/Ethyl Acetate (8:2 v/v).

-

Validation Criteria: 3-Nitrophenol will appear as a distinct, UV-active spot with a lower Rf value. The THP-protected product will appear as a new UV-active spot with a significantly higher Rf value (due to the loss of the polar hydroxyl group). Proceed to quenching only when the starting material spot is completely consumed (>95% conversion).

-

-

Quenching & Workup:

-

Action: Quench the reaction by adding 20 mL of saturated aqueous NaHCO₃. Stir vigorously for 5 minutes.

-

Causality:Critical Step. The THP ether is highly sensitive to acid. Quenching with a strong or moderate base within a short timeframe neutralizes the PPTS, preventing the reverse reaction (deprotection) during solvent evaporation[1].

-

-

Isolation & Spectral Validation:

-

Action: Separate the organic layer, extract the aqueous layer with DCM (2 x 10 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

-

Validation Criteria: ¹H NMR (CDCl₃) must show the disappearance of the phenolic -OH broad singlet. Crucially, look for the appearance of a characteristic triplet-like multiplet around δ 5.4 - 5.6 ppm, corresponding to the anomeric acetal proton of the THP ring.

-

Fig 2: Step-by-step self-validating workflow for 3-nitrophenol THP protection.

Orthogonal Deprotection Strategies

The strategic value of the THP group lies in its orthogonality. Once downstream transformations (e.g., cross-coupling or nucleophilic substitutions on other parts of the molecule) are complete, the THP group must be removed without reducing the sensitive nitro group.

Because THP ethers are stable to strong bases, Grignard reagents, and mild oxidants, deprotection requires acidic conditions. To avoid harsh mineral acids that might trigger unwanted side reactions, mild solvolysis is preferred. Stirring the protected 3-nitrophenol in a mixture of Acetic Acid/THF/Water (4:2:1) at 45 °C, or using catalytic PPTS in refluxing ethanol, cleanly regenerates the phenolic hydroxyl group and yields volatile 5-hydroxypentanal as a byproduct, which is easily removed under vacuum[2],[6].

Conclusion

The tetrahydropyranylation of 3-nitrophenol requires a nuanced understanding of physical organic chemistry. By recognizing the inductive deactivation caused by the meta-nitro group, chemists can rationally select appropriate catalysts—transitioning from traditional Brønsted acids to highly efficient Lewis or heterogeneous catalysts. Implementing a self-validating workflow with strict basic quenching ensures that the thermodynamic equilibrium is locked, resulting in high-purity yields suitable for advanced pharmaceutical development.

References

-

"4-Methyl-3-nitrophenol 98 2042-14-0 - Sigma-Aldrich." Sigma-Aldrich. URL:

-

"Selective Tetrahydropyranylation under Non-Acidic Conditions." Thieme-Connect. URL:[2]

-

"Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids." NIH PMC. URL:[3]

-

"WO2014197169A1 - Protecting phenol groups." Google Patents. URL:[1]

-

"Convenient tetrahydropyranylation of alcohols and phenols by catalytic ferric sulfate hydrate." ResearchGate. URL:[4]

-

"Efficient Method for Tetrahydropyranylation of Phenols and Alcohols Using 2,4,6-Trichloro[1,3,5]triazine." TÜBİTAK Academic Journals. URL:[5]

-

"A Mild and Efficient Selective Tetrahydropyranylation of Primary Alcohols and Deprotection of THP Ethers of Phenols and Alcohols Using PdCl2(MeCN)2 as Catalyst." ResearchGate. URL:[6]

Sources

- 1. WO2014197169A1 - Protecting phenol groups - Google Patents [patents.google.com]

- 2. Thieme E-Books & E-Journals - [thieme-connect.com]

- 3. Total Synthesis, Biosynthesis and Biological Profiles of Clavine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 6. researchgate.net [researchgate.net]

Orthogonal Reactivity and Chemoselective Manipulation of Nitro-Tetrahydro-2H-pyran (THP) Ether Derivatives

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

In advanced organic synthesis and medicinal chemistry, the strategic deployment of bifunctional intermediates is critical for building complex molecular architectures. Molecules containing both a strongly electron-withdrawing nitro group and an acid-labile tetrahydro-2H-pyran (THP) ether present unique reactivity profiles. This whitepaper explores the electronic interplay between these functional groups and outlines field-proven, chemoselective protocols for their orthogonal manipulation—specifically, the reduction of nitro groups without premature acetal cleavage, and the selective deprotection of THP ethers.

Electronic Interplay: Causality in Molecular Behavior

To master the reactivity of Nitro-THP derivatives, one must first understand the electronic causality governing the system. The nitro group is one of the most potent electron-withdrawing groups (EWGs) utilized in organic chemistry. When positioned on an aromatic or heteroaromatic core (such as an indazole or benzene ring), it exerts profound inductive and resonance-based electron depletion across the scaffold.

This electron withdrawal directly impacts the behavior of adjacent functional groups. For instance, in the synthesis of pharmaceutical intermediates like1, the C4-nitro group significantly increases the acidity of the indazole N-H proton, which in turn influences the stability and initial installation of the THP protecting group during cross-coupling reactions[1]. Conversely, the THP group is an acetal; it is highly stable to basic conditions, organometallics, and nucleophiles, but exceptionally labile to acidic environments[2].

Electronic effects of nitro groups on THP ether stability.

Chemoselective Workflows: Orthogonality in Practice

A common strategic motif in drug discovery is utilizing the nitro group as a "masked amine"[2]. The core synthetic challenge arises when the nitro group must be reduced to an amine to enable further functionalization (e.g., urea formation in 3) without destroying the acid-sensitive THP ether[3].

Nitro Reduction in the Presence of THP

While catalytic hydrogenation ( H2 , Pd/C) is a standard method for nitro reduction and generally leaves THP ethers intact, it can be problematic in the presence of reducible halogens or specific sulfur moieties. Furthermore, harsh metal-acid reductions (e.g., SnCl2/HCl or Fe/HCl ) will instantly hydrolyze the THP acetal. The optimal, field-proven solution is Zinc-mediated reduction in aqueous Ammonium Chloride ( Zn/NH4Cl ) . This single-electron transfer process operates at a strictly neutral pH, ensuring complete chemoselectivity[3].

THP Cleavage in the Presence of Nitro (or Amines)

When the synthetic sequence requires the unmasking of the hydroxyl group, THP ethers can be smoothly cleaved using mild acidic conditions. Catalytic amounts of drive the acetal hydrolysis rapidly at room temperature, leaving the nitro group (or the newly formed amine) completely unaffected.

Workflow for orthogonal nitro reduction and THP deprotection.

Quantitative Data: Stability and Reactivity Matrix

To guide experimental design, the following table quantifies the expected reactivity of the Nitro-THP system under standard synthetic conditions. THP ethers demonstrate high stability to basic pH and reducing agents, allowing for selective transformations[4].

| Reaction Condition | Reagents & Environment | Nitro Conversion (%) | THP Cleavage (%) | Recommended Use Case |

| Mild Acidic Cleavage | TFA (20 mol%), MeOH, 25°C | < 1% | > 98% | Selective THP removal |

| Neutral Reduction | Zn dust, NH4Cl , THF/ H2O , 25°C | > 95% | < 1% | Chemoselective nitro reduction[3] |

| Catalytic Hydrogenation | H2 (1 atm), Pd/C, THF, 25°C | > 95% | < 5% | Halogen-free nitro reduction |

| Strong Acidic Reduction | SnCl2 , HCl, EtOH, 80°C | > 95% | > 95% | Global deprotection & reduction |

| Basic Hydrolysis | LiOH, THF/ H2O , 25°C | < 1% | < 1% | Ester saponification[4] |

Self-Validating Experimental Protocols

The following methodologies are designed to be self-validating systems, incorporating physical and chemical feedback loops to ensure protocol success.

Protocol A: Chemoselective Zinc-Mediated Nitro Reduction

-

Objective: Reduce the nitroaromatic moiety to an aniline/amine without hydrolyzing the acid-labile THP acetal.

-

Causality: Utilizing Zn/NH4Cl creates a mild, near-neutral single-electron transfer environment, bypassing the destructive acidity of traditional metal-acid reductions[3].

-

Self-Validation Mechanism: The deep yellow/orange chromophore typical of nitroaromatics will physically dissipate as the reaction progresses, yielding a colorless or pale solution. TLC validation (UV active, ninhydrin positive) confirms primary amine formation.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Nitro-THP derivative (1.0 equiv) in a 4:1 mixture of Tetrahydrofuran (THF) and saturated aqueous NH4Cl to achieve a 0.2 M substrate concentration.

-

Activation: Cool the mixture to 0°C. Add Zinc dust (10.0 equiv) portion-wise to control the exothermic nature of the single-electron transfer.

-

Reaction: Remove the ice bath, allowing the mixture to warm to 25°C. Stir vigorously for 2–4 hours. Monitor the disappearance of the yellow tint and verify via TLC.

-

Filtration: Filter the heterogeneous reaction mixture through a tightly packed pad of Celite to remove zinc salts. Wash the filter cake generously with Ethyl Acetate (EtOAc).

-

Isolation: Transfer the filtrate to a separatory funnel. Extract the aqueous layer with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo to yield the Amine-THP intermediate.

Protocol B: Acid-Catalyzed THP Deprotection

-

Objective: Cleave the THP ether to unmask the free hydroxyl group efficiently.

-

Causality: THP ethers are susceptible to specific acid-catalyzed hydrolysis. A catalytic amount of TFA in a protic solvent (methanol) rapidly shifts the equilibrium toward the deprotected alcohol and volatile acetal byproducts.

-

Self-Validation Mechanism: The unmasking of the hydroxyl group dramatically increases the molecule's polarity. This is immediately visible via TLC as a significant downward shift in the Rf value compared to the non-polar THP-protected precursor.

Step-by-Step Procedure:

-

Dissolution: Dissolve the Amine-THP intermediate (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

-

Catalysis: Add Trifluoroacetic acid (TFA, 0.2 equiv / 20 mol%) dropwise at 25°C.

-

Reaction: Stir the solution at room temperature for 15–30 minutes. Monitor via TLC for the complete consumption of the higher- Rf starting material.

-

Quenching: Quench the acid catalyst by adding saturated aqueous NaHCO3 dropwise until the solution reaches a pH of ~7.5.

-

Extraction: Concentrate the mixture in vacuo to remove methanol. Partition the remaining aqueous residue with Dichloromethane (DCM). Extract three times, dry the combined organics over Na2SO4 , and concentrate to yield the final target compound.

References

- Title: Appendix 6: Protecting groups Source: Oxford Learning Link URL

- Title: Application Notes: Protecting Group Strategies for 3-Iodo-6-methyl-4-nitro-1H-indazole Source: Benchchem URL

- Title: Discovery of Potent, Selective and Efficacious Aminopyrazole Inhibitors of PLK4 Source: Journal of Medicinal Chemistry - ACS Publications URL

- Title: Tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates Source: RSC Advances URL

- Title: Trifluoroacetic acid catalyzed tetrahydropyranylation of alcohols and phenols and direct conversion of THP ethers into acetates Source: NIScPR URL

Sources

A Comprehensive Guide to the IUPAC Nomenclature of Nitrophenoxy Tetrahydropyran Compounds

For Researchers, Scientists, and Drug Development Professionals

The precise and unambiguous naming of chemical compounds is a cornerstone of scientific communication, ensuring clarity and reproducibility in research and development. This guide provides an in-depth exploration of the International Union of Pure and Applied Chemistry (IUPAC) naming conventions for nitrophenoxy tetrahydropyran compounds. These molecules, incorporating a nitro group, a phenoxy ether linkage, and a tetrahydropyran ring, are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. This document will deconstruct the nomenclature of this class of compounds into a systematic, step-by-step process, grounded in the fundamental principles of IUPAC nomenclature.

The Architectural Blueprint: Deconstructing the Core Structure

A nitrophenoxy tetrahydropyran molecule is a composite of three key structural motifs. A thorough understanding of the individual nomenclature rules for each component is the first step towards mastering the systematic naming of the entire structure.

-

The Tetrahydropyran Ring: A six-membered saturated heterocycle containing one oxygen atom. According to the Hantzsch-Widman system, the preferred IUPAC name for this ring is 'oxane'. However, 'tetrahydropyran' is still a widely accepted and used name in the scientific literature.[1] The numbering of the tetrahydropyran ring begins at the oxygen atom, which is assigned position 1, and proceeds clockwise or counterclockwise to give the substituents the lowest possible locants.

-

The Phenoxy Group: This is an ether linkage where a phenyl group is attached to an oxygen atom. In IUPAC nomenclature, ethers are typically named as alkoxy derivatives of the parent alkane or arene.[2] When an ether is part of a more complex molecule, the smaller alkyl or aryl group is considered part of the alkoxy or aryloxy substituent.

-

The Nitro Group: The -NO₂ group is always treated as a substituent and is denoted by the prefix "nitro-".[3] It does not have a suffix in IUPAC nomenclature.

Establishing Seniority: The Principle of Functional Group Priority

In molecules with multiple functional groups, IUPAC has established a priority order to determine the principal functional group, which dictates the suffix of the compound's name.[4][5][6] For nitrophenoxy tetrahydropyran compounds, the ether linkage does not have a specific suffix and is always treated as a substituent (an "alkoxy" or "aryloxy" group). Similarly, the nitro group is always a prefix. Therefore, the parent structure will be determined by the more complex of the remaining fragments, which is typically the tetrahydropyran or the benzene ring.

Table 1: Priority of Relevant Functional Groups and Substituents

| Priority | Functional Group/Substituent | Prefix | Suffix |

| High | Carboxylic Acids | carboxy- | -oic acid |

| Esters | alkoxycarbonyl- | -oate | |

| Aldehydes | formyl- | -al | |

| Ketones | oxo- | -one | |

| Alcohols | hydroxy- | -ol | |

| Low | Ethers | alkoxy-/aryloxy- | (none) |

| Nitro Compounds | nitro- | (none) |

A Systematic Approach to Naming Nitrophenoxy Tetrahydropyran Compounds

The systematic naming of these compounds follows a logical, multi-step process that integrates the rules for each component.

Step 1: Identify the Parent Hydride

The parent hydride is the core structure to which all other groups are considered to be attached. In the case of nitrophenoxy tetrahydropyran, there are two main possibilities for the parent structure:

-

Tetrahydropyran as the Parent: This is the most common approach, especially when the tetrahydropyran ring is substituted with other functional groups of higher priority (e.g., hydroxyl groups). The entire nitrophenoxy moiety is then treated as a substituent.

-

Benzene as the Parent: If the benzene ring has substituents of higher priority than the tetrahydropyranoxy group, it would be considered the parent. However, given the common functionalities, this is less frequent.

For the purpose of this guide, we will primarily focus on the scenario where tetrahydropyran (or oxane) is the parent hydride.

Step 2: Identify and Name the Substituents

Once the parent hydride is identified, all other attached groups are treated as substituents. For a typical nitrophenoxy tetrahydropyran, the primary substituent is the (nitrophenoxy) group.

To name this substituent, we first identify the point of attachment to the parent tetrahydropyran ring. The substituent name is constructed as follows:

-

Start with the benzene ring: This is the "phen" part of "phenoxy".

-

Add the nitro group as a prefix: This gives us "nitrophenyl".

-

Indicate the position of the nitro group on the phenyl ring: This is done using locants (numbers). For example, if the nitro group is at the fourth position relative to the oxygen of the ether, it is "4-nitrophenyl".

-

Add "oxy" to indicate the ether linkage: This transforms "4-nitrophenyl" into "(4-nitrophenoxy)". The parentheses are used to avoid ambiguity.

Step 3: Number the Parent Ring and Assign Locants

The numbering of the tetrahydropyran ring starts at the oxygen atom (position 1). The direction of numbering is chosen to give the substituent(s) the lowest possible number(s). In the case of a single (nitrophenoxy) substituent, the carbon atom to which it is attached will determine the locant.

Step 4: Assemble the Full IUPAC Name

The final IUPAC name is assembled by combining the names of the substituents with the name of the parent hydride, in alphabetical order, preceded by their respective locants.

General Structure of the Name:

(locant)-(substituent name)(parent name)

For example, if a (4-nitrophenoxy) group is attached to the 2-position of the tetrahydropyran ring, the name would be:

2-(4-Nitrophenoxy)tetrahydropyran or 2-(4-Nitrophenoxy)oxane

Illustrative Examples and Workflow Visualization

Let's apply this systematic approach to a few examples to solidify the understanding.

Example 1: 2-(4-Nitrophenoxy)tetrahydropyran

Figure 1: Structure of 2-(4-Nitrophenoxy)tetrahydropyran.

Nomenclature Workflow:

-

Parent Hydride: The six-membered ring with one oxygen is identified as tetrahydropyran .

-

Substituent: The group attached at position 2 is a (4-nitrophenoxy) group.

-

Numbering: The tetrahydropyran ring is numbered starting from the oxygen as 1, giving the substituent the locant 2 . The phenyl ring is numbered starting from the carbon attached to the ether oxygen as 1', placing the nitro group at position 4' .

-

Final Name: 2-(4-Nitrophenoxy)tetrahydropyran

Example 2: A More Complex Derivative - (2R,3R,4S,5R)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol

This example, found in chemical databases, introduces stereochemistry and additional substituents.[7]

Sources

- 1. Tetrahydropyran - Wikipedia [en.wikipedia.org]

- 2. CK12-Foundation [flexbooks.ck12.org]

- 3. organicmystery.com [organicmystery.com]

- 4. Naming of Polyfunctional Compounds: IUPAC Rules & Examples [vedantu.com]

- 5. curlyarrows.com [curlyarrows.com]

- 6. IUPAC Nomenclature of Functional Group, Polyfunctional Compounds, Compounds With More than Two Principal Functional Groups, Practice Problems & FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]

- 7. (2R,3R,4S,5R)-2-(4-Nitrophenoxy)tetrahydro-2H-pyran-3,4,5-triol - Lead Sciences [lead-sciences.com]

Acid sensitivity of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran

An In-Depth Technical Guide to the Acid Sensitivity of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran

Abstract

This technical guide provides a comprehensive examination of the chemical principles and experimental methodologies related to the acid sensitivity of 2-(3-nitrophenoxy)tetrahydro-2H-pyran. As a specialized tetrahydropyranyl (THP) ether, this compound's stability and cleavage kinetics are of significant interest in organic synthesis and drug development. We will explore the mechanistic underpinnings of its acid-catalyzed hydrolysis, the electronic influence of the 3-nitrophenoxy moiety, and detailed protocols for quantifying its lability. This document is intended for researchers, scientists, and drug development professionals who utilize protecting group strategies and require a deep, functional understanding of acetal chemistry.

Introduction: The Tetrahydropyranyl Ether in Context

Tetrahydropyranyl (THP) ethers are one of the most well-established and widely utilized protecting groups for hydroxyl functionalities in organic synthesis.[1][2] Their popularity stems from a crucial combination of attributes: ease of installation, low cost of the parent reagent 3,4-dihydro-2H-pyran (DHP), and robust stability across a wide spectrum of non-acidic conditions, including exposure to organometallics, hydrides, and strong bases.[1][3]

The defining characteristic of THP ethers, which are structurally classified as acetals, is their susceptibility to cleavage under acidic conditions.[1] This acid-lability allows for selective deprotection, a cornerstone of modern multi-step synthesis. The compound at the core of this guide, 2-(3-nitrophenoxy)tetrahydro-2H-pyran, serves as an excellent model for exploring the nuanced factors that govern this process. The presence of the 3-nitrophenoxy group introduces specific electronic effects that modulate the rate and mechanism of hydrolysis, providing a valuable case study for understanding structure-activity relationships in protecting group chemistry.

The Mechanism of Acid-Catalyzed Hydrolysis

The cleavage of 2-(3-nitrophenoxy)tetrahydro-2H-pyran in an acidic aqueous medium is a classic example of acetal hydrolysis. The reaction proceeds through a well-established, multi-step mechanism where the formation of a resonance-stabilized oxocarbenium ion is the rate-determining step.[4][5]

The key mechanistic steps are as follows:

-

Protonation: The reaction is initiated by the rapid and reversible protonation of the endocyclic oxygen atom of the tetrahydropyran ring. This step activates the C-O bond for cleavage.

-

Rate-Determining Step (RDS): The protonated ether undergoes heterolytic cleavage of the C-O bond, leading to the formation of a resonance-stabilized oxocarbenium ion and the release of the 3-nitrophenol leaving group. The stability of this cationic intermediate is the primary determinant of the reaction rate.[5]

-

Nucleophilic Attack: A water molecule from the solvent acts as a nucleophile, attacking the electrophilic carbocation.

-

Deprotonation: A final, rapid proton transfer to a base (such as water) regenerates the acid catalyst and yields the final products: 3-nitrophenol and 5-hydroxypentanal. The latter exists in equilibrium with its more stable cyclic hemiacetal form, 2-hydroxytetrahydro-2H-pyran.

Sources

- 1. total-synthesis.com [total-synthesis.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. Tetrahydropyranyl Ethers [organic-chemistry.org]

- 4. m.youtube.com [m.youtube.com]

- 5. Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Green chemistry methods for synthesizing 2-(3-Nitrophenoxy)tetrahydro-2H-pyran

Application Notes & Protocols for Researchers and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction: The Significance of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran and the Imperative for Green Synthesis

The tetrahydropyranyl (THP) ether, 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, serves as a crucial intermediate in the synthesis of a variety of pharmacologically active molecules. The nitrophenoxy moiety is a versatile precursor for further functionalization, while the THP group acts as a robust protecting group for the hydroxyl functionality of 3-nitrophenol, which is often employed in multi-step organic syntheses. The stability of the THP ether under various reaction conditions, coupled with its straightforward deprotection, makes it an invaluable tool in the synthetic chemist's arsenal.

Traditionally, the synthesis of THP ethers has relied on the use of strong protic or Lewis acids as catalysts, often in conjunction with volatile and hazardous organic solvents. These methods, while effective, contribute to a significant environmental burden through the generation of acidic waste streams and the release of volatile organic compounds (VOCs). The principles of green chemistry compel us to develop alternative synthetic routes that are safer, more efficient, and environmentally benign.

This guide provides detailed protocols and insights into green methodologies for the synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, focusing on catalyst-free, solvent-free, and water-based approaches. These methods not only mitigate the environmental impact but also offer advantages in terms of simplified work-up procedures, reduced costs, and improved safety profiles.

The Core Reaction: Tetrahydropyranylation of 3-Nitrophenol

The fundamental transformation involves the acid-catalyzed addition of 3-nitrophenol to 3,4-dihydro-2H-pyran (DHP). The reaction proceeds via the formation of a resonance-stabilized carbocation intermediate, which is then attacked by the nucleophilic hydroxyl group of the phenol.

Reaction Scheme:

The challenge in developing green protocols lies in replacing hazardous acid catalysts and organic solvents with more sustainable alternatives without compromising the efficiency of this core reaction.

Green Synthetic Protocols

Herein, we detail three distinct green chemistry approaches for the synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. The choice of method will depend on the available equipment, desired scale, and specific experimental constraints.

Protocol 1: Heterogeneous Catalysis in a Green Solvent

This protocol leverages a recyclable solid acid catalyst, minimizing waste and simplifying product purification. The use of a green ethereal solvent like 2-methyltetrahydrofuran (2-MeTHF), derived from renewable resources, further enhances the environmental credentials of this method.[1][2]

Rationale:

The use of ammonium bisulfate supported on silica (NH4HSO4/SiO2) provides an efficient and recyclable heterogeneous acid catalyst.[1][2] The solid nature of the catalyst allows for easy separation from the reaction mixture by simple filtration, eliminating the need for aqueous work-up to neutralize a homogeneous acid catalyst. 2-MeTHF is a desirable solvent due to its high boiling point, low water miscibility, and favorable environmental profile compared to traditional solvents like dichloromethane or tetrahydrofuran.

Experimental Workflow:

Caption: Workflow for heterogeneous catalysis.

Detailed Protocol:

-

Catalyst Preparation (if not commercially available):

-

Thoroughly mix ammonium bisulfate (NH4HSO4) and silica gel (SiO2) in a 1:1 weight ratio.

-

Heat the mixture at 120 °C for 2 hours, then cool to room temperature.

-

Grind the solid into a fine powder.

-

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 3-nitrophenol (1.39 g, 10 mmol) in 2-methyltetrahydrofuran (2-MeTHF, 20 mL).

-

Add 3,4-dihydro-2H-pyran (DHP) (1.01 g, 1.2 mL, 12 mmol).

-

Add the prepared NH4HSO4/SiO2 catalyst (0.2 g).

-

Stir the reaction mixture at room temperature.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane). The disappearance of the 3-nitrophenol spot indicates reaction completion.

-

-

Work-up and Purification:

-

Upon completion, filter the reaction mixture to recover the solid catalyst. The catalyst can be washed with a small amount of 2-MeTHF, dried, and reused for subsequent reactions.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to afford the pure 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.

-

Data Summary:

| Parameter | Value | Reference |

| Catalyst Loading | ~2 wt% | [1][2] |

| Solvent | 2-Methyltetrahydrofuran (2-MeTHF) | [1][2] |

| Temperature | Room Temperature | [1][2] |

| Typical Reaction Time | 1-3 hours | [1][2] |

| Expected Yield | >90% | [1][2] |

Protocol 2: Catalyst-Free Synthesis in Water

This innovative protocol utilizes water as both the solvent and a weak catalytic medium, completely eliminating the need for an external acid catalyst.[3] This approach is highly attractive from both an environmental and economic perspective.

Rationale:

At elevated temperatures, water can act as a weak Brønsted acid, protonating the dihydropyran and initiating the reaction.[3] The hydrophobic effect can also play a role by bringing the reactants together in the aqueous medium.[3] This method avoids the use of any organic solvents or catalysts, making it an exceptionally green process.

Experimental Workflow:

Caption: Workflow for catalyst-free synthesis in water.

Detailed Protocol:

-

Reaction Setup:

-

In a sealed tube or a round-bottom flask equipped with a reflux condenser, add 3-nitrophenol (1.39 g, 10 mmol), 3,4-dihydro-2H-pyran (DHP) (1.26 g, 1.5 mL, 15 mmol), and distilled water (10 mL).

-

Heat the reaction mixture to 80-100 °C with vigorous stirring.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by TLC.

-

-

Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature.

-

Extract the product with a suitable organic solvent such as ethyl acetate (2 x 20 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Data Summary:

| Parameter | Value | Reference |

| Catalyst | None (Water acts as a catalyst) | [3] |

| Solvent | Water | [3] |

| Temperature | 80-100 °C | [3] |

| Typical Reaction Time | 4-8 hours | [3] |

| Expected Yield | 85-95% | [3] |

Protocol 3: Microwave-Assisted, Solvent-Free Synthesis

This protocol represents the pinnacle of green synthesis for this transformation by eliminating both the catalyst and the solvent, while significantly reducing the reaction time through the use of microwave irradiation.

Rationale:

Microwave irradiation provides rapid and uniform heating of the reaction mixture, often leading to dramatic rate enhancements. In the absence of a solvent, the reactants absorb the microwave energy directly, leading to a highly efficient and clean reaction. This solvent-free approach minimizes waste and simplifies product isolation.

Experimental Workflow:

Caption: Workflow for microwave-assisted synthesis.

Detailed Protocol:

-

Reaction Setup:

-

In a microwave-safe reaction vessel, place 3-nitrophenol (1.39 g, 10 mmol) and 3,4-dihydro-2H-pyran (DHP) (1.01 g, 1.2 mL, 12 mmol).

-

Seal the vessel and place it in a dedicated microwave reactor.

-

-

Microwave Irradiation:

-

Irradiate the mixture at a suitable power and temperature (e.g., 100 W, 120 °C) for a short period (typically 2-10 minutes). The optimal conditions may need to be determined empirically.

-

-

Reaction Monitoring:

-

After the initial irradiation period, cool the vessel and check the reaction progress by TLC. If the reaction is incomplete, further irradiation can be applied.

-

-

Work-up and Purification:

-

Once the reaction is complete, the crude product can often be purified directly by recrystallization or column chromatography without the need for an extractive work-up.

-

Data Summary:

| Parameter | Value |

| Catalyst | None |

| Solvent | None (Solvent-free) |

| Temperature | Typically 100-150 °C (controlled by microwave) |

| Typical Reaction Time | 2-10 minutes |

| Expected Yield | >95% |

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The progress of each reaction can be easily monitored by thin-layer chromatography (TLC), a standard and reliable technique in organic synthesis. The identity and purity of the final product, 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, should be confirmed by standard analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The expected spectroscopic data should be compared with literature values or with data from a commercially available standard, if available.

Conclusion: Embracing a Greener Future in Synthesis

The synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran provides an excellent case study for the implementation of green chemistry principles in organic synthesis. By moving away from traditional methods that rely on hazardous catalysts and solvents, researchers and drug development professionals can significantly reduce the environmental footprint of their work. The protocols detailed in this guide, utilizing heterogeneous catalysis, water as a solvent, and microwave-assisted solvent-free conditions, offer practical and efficient alternatives. Adopting these greener methodologies is not only an ethical imperative but also a pathway to more streamlined, cost-effective, and safer chemical synthesis.

References

-

Beilstein Journal of Organic Chemistry. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]

-

ARKIVOC. (2005). Water as catalyst and solvent: Tetrahydropyranylation of alcohols in an aqueous medium. [Link]

-

ResearchGate. (2018). Heterogeneous acidic catalysts for the tetrahydropyranylation of alcohols and phenols in green ethereal solvents. [Link]

-

R Discovery. (2000). Environmentally Friendly Arylmethylation of Aromatics with Benzyl Halides Using Envirocat EPZ10® as the Catalyst. [Link]

-

R Discovery. (2009). Indium triflate-catalyzed one-pot synthesis of 1-substituted-1H-1,2,3.... [Link]

-

Theilheimer's Synthetic Methods of Organic Chemistry. (2010). Volume 78. [Link]

-

Karger Publishers. (2011). Theilheimer's Synthetic Methods of Organic Chemistry, Vol. 78. [Link]

Sources

Application Notes and Protocols for the Scalable Manufacturing of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran

Introduction

2-(3-Nitrophenoxy)tetrahydro-2H-pyran is a key intermediate in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs). The presence of the nitrophenoxy moiety provides a versatile handle for further chemical transformations, while the tetrahydropyran (THP) group often serves as a protecting group for hydroxyl functionalities. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers and professionals in the field of drug development and chemical manufacturing.

This document provides a comprehensive guide to the scalable manufacturing of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran, focusing on the robust and widely applicable Williamson ether synthesis. The protocols and discussions herein are designed to provide both the theoretical underpinning and practical, actionable steps for successful implementation in a laboratory or industrial setting.

Synthetic Strategy: The Williamson Ether Synthesis

The most direct and scalable route to 2-(3-Nitrophenoxy)tetrahydro-2H-pyran is the Williamson ether synthesis. This classic SN2 reaction involves the nucleophilic attack of a phenoxide ion on an alkyl halide or a similar electrophile with a good leaving group.[1][2] For the synthesis of the target molecule, this translates to the reaction of 3-nitrophenoxide with a suitable 2-substituted tetrahydropyran.

The key advantages of employing the Williamson ether synthesis for this transformation on a large scale include:

-

High Reliability and Broad Scope: It is a well-established and predictable reaction.[1]

-

Cost-Effective Reagents: The starting materials, 3-nitrophenol and a suitable tetrahydropyran electrophile, are generally readily available and economically viable.

-

Scalability: The reaction conditions can be adapted for large-scale production with appropriate engineering controls.[1]

Reaction Mechanism

The reaction proceeds in two main steps:

-

Deprotonation: The acidic proton of the hydroxyl group of 3-nitrophenol is abstracted by a base to form the more nucleophilic 3-nitrophenoxide ion.

-

Nucleophilic Attack: The 3-nitrophenoxide ion then acts as a nucleophile, attacking the electrophilic carbon at the 2-position of the tetrahydropyran ring, displacing a leaving group (typically a halide) in a concerted SN2 mechanism.[1]

Figure 1: General workflow of the Williamson ether synthesis for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.

Scalable Manufacturing Protocol

This protocol details a robust method for the synthesis of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran suitable for scaling up.

Materials and Reagents

| Reagent | CAS Number | Molecular Weight ( g/mol ) | Notes |

| 3-Nitrophenol | 554-84-7 | 139.11 | Harmful if swallowed, causes skin and serious eye irritation. Handle with appropriate PPE.[2][3] |

| 2-Chlorotetrahydro-2H-pyran | 3136-02-5 | 120.58 | Flammable liquid and vapor. Causes skin and serious eye irritation.[4][5] |

| Anhydrous Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Finely powdered is preferred for increased surface area. |

| Acetonitrile (CH₃CN) | 75-05-8 | 41.05 | Anhydrous grade is recommended. A polar aprotic solvent that promotes SN2 reactions.[1] |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction. |

| Brine (Saturated NaCl solution) | N/A | N/A | For washing during work-up. |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | For drying the organic phase. |

Experimental Procedure

-

Reaction Setup:

-

In a suitably sized reactor equipped with a mechanical stirrer, reflux condenser, and a nitrogen inlet, add 3-nitrophenol (1.0 equivalent) and anhydrous potassium carbonate (2.0 equivalents).

-

Add anhydrous acetonitrile to the reactor (approximately 10-15 volumes relative to the 3-nitrophenol).

-

-

Reaction Execution:

-

Stir the suspension vigorously at room temperature for 15-20 minutes to ensure good mixing.

-

Slowly add 2-chlorotetrahydro-2H-pyran (1.1 equivalents) to the stirring suspension.

-

Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 4-6 hours.[1] The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

-

Work-up and Isolation:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the inorganic salts (potassium carbonate and potassium chloride). Wash the filter cake with a small amount of acetonitrile.

-

Combine the filtrate and the washings and concentrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the resulting crude residue in ethyl acetate.

-

Wash the organic layer sequentially with water (2 x 10 volumes) and brine (1 x 10 volumes).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

-

Purification:

-

For large-scale operations where chromatography is not ideal, the crude product can often be purified by recrystallization.

-

A suitable solvent system for recrystallization is typically a mixture of a polar solvent in which the compound is soluble at high temperatures and a non-polar solvent in which it is less soluble at low temperatures (e.g., ethanol/water or ethyl acetate/hexane).[6]

-

Dissolve the crude product in a minimal amount of the hot solvent system, then allow it to cool slowly to induce crystallization.

-

Collect the purified crystals by filtration, wash with a small amount of the cold solvent system, and dry under vacuum.

-

Figure 2: Scalable manufacturing process flow for 2-(3-Nitrophenoxy)tetrahydro-2H-pyran.

Process Optimization and Industrial Considerations

For large-scale industrial production, several factors can be optimized to improve efficiency, yield, and safety.

Phase-Transfer Catalysis (PTC)

In industrial settings, phase-transfer catalysis is a common and highly effective method for accelerating Williamson ether syntheses.[1][7] A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide), facilitates the transfer of the phenoxide anion from the solid or aqueous phase into the organic phase where the alkylating agent resides, thereby increasing the reaction rate.[8]

Advantages of PTC in this synthesis:

-

Increased Reaction Rates: Leads to shorter reaction times and higher throughput.

-

Milder Reaction Conditions: May allow for lower reaction temperatures, reducing energy consumption and potential side reactions.

-

Improved Yields: By promoting the desired reaction pathway.

Solvent and Base Selection

While acetonitrile is an excellent solvent, other polar aprotic solvents like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can also be used and may offer advantages in terms of reaction rate.[2] However, their higher boiling points can make them more difficult to remove during work-up. The choice of base is also critical; while potassium carbonate is effective and economical, other bases like cesium carbonate can sometimes lead to higher yields, albeit at a higher cost.[2]

Work-up and Purification

Aqueous work-up is crucial for removing inorganic by-products and any unreacted base. For large-scale purification, recrystallization is generally preferred over chromatography due to cost and scalability.[9] The choice of recrystallization solvent will depend on the specific impurity profile of the crude product.

Safety and Handling

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat when handling the reagents and product.

-

Ventilation: All operations should be conducted in a well-ventilated area or a fume hood to avoid inhalation of dust and vapors.[3]

-

3-Nitrophenol: This compound is toxic and an irritant. Avoid contact with skin and eyes. In case of contact, flush with copious amounts of water.[2][10]

-

2-Chlorotetrahydro-2H-pyran: This is a flammable liquid. Keep away from heat, sparks, and open flames.[5]

-

Potassium Carbonate: While not highly hazardous, it can cause irritation upon contact with skin or eyes.

-

Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations.

Conclusion

The Williamson ether synthesis provides a robust and scalable method for the manufacturing of 2-(3-Nitrophenoxy)tetrahydro-2H-pyran. By carefully selecting the base, solvent, and reaction conditions, and by implementing efficient work-up and purification procedures, high yields of the desired product can be achieved. For industrial-scale production, the use of phase-transfer catalysis should be considered to enhance reaction efficiency. Adherence to strict safety protocols is paramount throughout the entire process to ensure the well-being of all personnel.

References

- Benchchem. (n.d.). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.

- Santa Cruz Biotechnology. (n.d.). 3-Nitrophenol Material Safety Data Sheet.

- Wikipedia. (2024, February 27). Williamson ether synthesis. In Wikipedia.

- MilliporeSigma. (2025, November 6). Safety Data Sheet: 3-Nitrophenol.

- Williamson Ether Synthesis. (n.d.). Cambridge University Press.

- Benchchem. (n.d.). Application Notes and Protocols for Williamson Ether Synthesis Using 1-Bromo-4-ethoxy-2,2-dimethylbutane.

- Benchchem. (n.d.). Application Notes and Protocols for the Williamson Ether Synthesis of Substituted Nitroaromatics.

- Google Patents. (n.d.). CN119101040B - A method for synthesizing an aromatic-substituted chiral tetrahydropyran ring by desymmetrization.

- Santa Cruz Biotechnology. (n.d.). 2-Chlorotetrahydro-2H-pyran, Technical grade.

- Scribd. (n.d.). Williamson Ether Synthesis Experiment.

- Tokyo Chemical Industry. (2025, November 4). Safety Data Sheet: 4-Chlorotetrahydro-2H-pyran.

- CRDEEP Journals. (n.d.). Phase-Transfer Catalysis in Organic Syntheses.

- PubChem. (n.d.). Synthesis of aryl ethers - Patent US-2001008942-A1.

- Nakagawa, M., Saegusa, J., Tonozuka, M., Obi, M., Kiuchi, M., Hino, T., & Ban, Y. (1977). 5,6-DIHYDRO-2H-PYRAN-2-ONE AND 2H-PYRAN-2-ONE. Organic Syntheses, 56, 49. doi:10.15227/orgsyn.056.0049

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [cambridge.org]

- 3. gold-chemistry.org [gold-chemistry.org]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. francis-press.com [francis-press.com]

- 8. scribd.com [scribd.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Williamson Ether Synthesis - Edubirdie [edubirdie.com]

Application Note: Catalyst Optimization for Tetrahydropyranyl (THP) Protection of Electron-Deficient Phenols

Introduction & Mechanistic Rationale

The protection of hydroxyl groups as tetrahydropyranyl (THP) ethers using 3,4-dihydro-2H-pyran (DHP) is a cornerstone strategy in multi-step organic synthesis[1]. The THP group is highly valued for its robust stability against strong bases, hydrides, and organometallic reagents, as well as its facile removal under mildly acidic conditions[2].

However, electron-deficient phenols (e.g., nitrophenols, cyanophenols, and trifluoromethylphenols) present a severe kinetic hurdle. The presence of strong electron-withdrawing groups drastically diminishes the nucleophilicity of the phenolic oxygen. When utilizing standard Brønsted acid catalysts like p -toluenesulfonic acid ( p -TsOH), the reaction often stalls, resulting in poor conversions. Forcing the reaction with excess acid or heat typically leads to the exothermic polymerization of DHP rather than the desired etherification.

Mechanistically, successful THP protection requires the electrophilic activation of DHP to form a highly reactive oxocarbenium ion intermediate, which is subsequently trapped by the phenol. For deactivated phenols, the catalyst must either generate a highly electrophilic species without triggering side reactions or explicitly stabilize the transition state to lower the activation energy barrier[1].

Catalyst Landscape & Selection Strategy

To overcome the inherent unreactivity of electron-deficient phenols, modern catalyst optimization diverges into two primary, high-efficiency strategies:

Strategy A: Hydrogen-Bonding Organocatalysis (Acid-Free)

Thiourea derivatives, specifically N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (Schreiner's catalyst), represent a breakthrough in acid-free THP protection[1]. Instead of aggressively protonating DHP, the thiourea moiety acts as a dual hydrogen-bond donor. It explicitly stabilizes the developing oxyanion in the transition state. This causality allows for exceptional turnover frequencies (up to 5700 h⁻¹) and ultra-low catalyst loadings (down to 0.001 mol%), making it the premier choice for substrates that are both electron-deficient and highly acid-sensitive[1].

Strategy B: Mild Lewis Acids and Halogens

For robust electron-deficient phenols lacking extreme acid sensitivity, molecular iodine (I₂) serves as a highly efficient, cost-effective, and mild Lewis acid[2]. Iodine mildly and reversibly activates the enol ether double bond of DHP, facilitating rapid nucleophilic attack by the phenol at room temperature. If heterogeneous catalysis is preferred for scale-up (allowing recovery by simple filtration), solid-supported Lewis acids like ferric sulfate hydrate (Fe₂(SO₄)₃·xH₂O) provide excellent yields under mild conditions[3].

Quantitative Data: Catalyst Performance Comparison

The following table summarizes the optimization landscape using 4-cyanophenol as a model electron-deficient substrate.

| Catalyst System | Loading | Temp (°C) | Time | Yield (%) | Key Advantage / Causality | Reference |

| p -TsOH (Classic) | 10 mol% | 25 | 24 h | <50% | Low cost, but insufficient activation leads to poor conversion. | N/A |

| Schreiner's Thiourea | 0.01 mol% | 50 | 2 h | 95% | Acid-free; H-bond stabilization prevents DHP polymerization. | [1] |

| Molecular Iodine (I₂) | 10 mol% | 25 | 1 h | 90% | Rapid, cost-effective electrophilic activation of DHP. | [2] |

| Fe₂(SO₄)₃·xH₂O | 1 mol% | 25 | 4 h | 85% | Heterogeneous; easily recoverable via simple filtration. | [3] |

Optimization Workflow

Decision matrix for selecting THP protection catalysts for deactivated phenols.

Experimental Protocols & Self-Validating Systems

Protocol A: Organocatalytic THP Protection (Ultra-Low Loading)

Best for: Acid-sensitive, highly deactivated phenols (e.g., 4-hydroxybenzonitrile).

Materials:

-

Electron-deficient phenol (1.0 equiv, 10 mmol)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv, 15 mmol)

-

N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea (0.01 mol%)

-

Anhydrous Dichloromethane (DCM) (20 mL)

Step-by-Step Methodology:

-